molecular formula C24H18N2O5 B356476 (3-benzoyl-4-oxido-2-quinoxalinyl)methyl 3-methoxybenzoate CAS No. 861652-05-3

(3-benzoyl-4-oxido-2-quinoxalinyl)methyl 3-methoxybenzoate

Cat. No.: B356476
CAS No.: 861652-05-3
M. Wt: 414.4g/mol
InChI Key: ARYKKLDIXCVENW-UHFFFAOYSA-N
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Description

(3-benzoyl-4-oxido-2-quinoxalinyl)methyl 3-methoxybenzoate: is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-benzoyl-4-oxido-2-quinoxalinyl)methyl 3-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzoic acid with quinoxaline derivatives under specific conditions. The reaction often requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-benzoyl-4-oxido-2-quinoxalinyl)methyl 3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit distinct biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (3-benzoyl-4-oxido-2-quinoxalinyl)methyl 3-methoxybenzoate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of various chemical products. Its stability and reactivity make it suitable for use in different industrial applications .

Mechanism of Action

The mechanism of action of (3-benzoyl-4-oxido-2-quinoxalinyl)methyl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

  • Quinoxaline N-oxide
  • 3-Methoxyquinoxaline
  • Benzoylquinoxaline

Uniqueness

What sets (3-benzoyl-4-oxido-2-quinoxalinyl)methyl 3-methoxybenzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

861652-05-3

Molecular Formula

C24H18N2O5

Molecular Weight

414.4g/mol

IUPAC Name

(3-benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-methoxybenzoate

InChI

InChI=1S/C24H18N2O5/c1-30-18-11-7-10-17(14-18)24(28)31-15-20-22(23(27)16-8-3-2-4-9-16)26(29)21-13-6-5-12-19(21)25-20/h2-14H,15H2,1H3

InChI Key

ARYKKLDIXCVENW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)OCC2=NC3=CC=CC=C3[N+](=C2C(=O)C4=CC=CC=C4)[O-]

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC2=NC3=CC=CC=C3[N+](=C2C(=O)C4=CC=CC=C4)[O-]

Origin of Product

United States

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